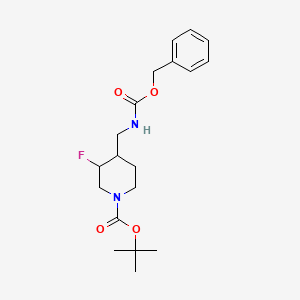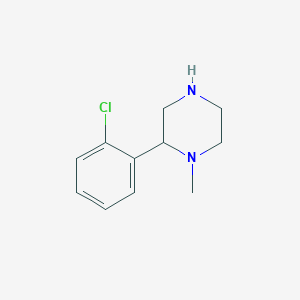
2-(2-氯苯基)-1-甲基哌嗪
描述
2-(2-Chlorophenyl)-1-methylpiperazine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
查尔酮衍生物的合成
2-(2-氯苯基)-1-甲基哌嗪: 可用于合成查尔酮衍生物。 查尔酮以其广泛的药理特性而闻名,包括抗菌、抗真菌和抗癌活性 。该化合物可以作为前体或中间体,用于合成具有多种生物效应的查尔酮化合物。
抗菌应用
研究表明,使用诸如2-(2-氯苯基)-1-甲基哌嗪等化合物合成的查尔酮衍生物具有显著的抗菌特性 。这些衍生物可以设计为靶向特定的微生物途径,可能克服抗生素耐药性,提高抗菌治疗的疗效。
抗炎特性
源自2-(2-氯苯基)-1-甲基哌嗪的查尔酮化合物已被证明具有抗炎特性。 它们可能比吲哚美辛和布洛芬等参考药物更有效,这表明开发新的抗炎药物具有光明前景 。
抗癌研究
2-(2-氯苯基)-1-甲基哌嗪的结构灵活性允许创建具有潜在抗癌特性的查尔酮衍生物。 可以研究这些衍生物抑制癌细胞生长的能力,并可能导致开发新的抗癌药物 。
酶抑制
从2-(2-氯苯基)-1-甲基哌嗪合成的查尔酮衍生物可以作为酶抑制剂。 通过靶向生物途径中的特定酶,这些化合物可以用于研究疾病机制或开发治疗药物 。
抗真菌和抗病毒研究
该化合物的衍生物在抗真菌和抗病毒研究中显示出希望。 它们干扰真菌和病毒生命周期的能力使其在传染病研究和新疗法的开发中具有价值 。
杂环化合物的化学中间体
该化合物用作合成各种杂环化合物的化学中间体。 这些杂环在药物、农用化学品和染料方面具有广泛的应用,使2-(2-氯苯基)-1-甲基哌嗪成为有机合成中的宝贵实体 。
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .
Biochemical Pathways
For instance, indole derivatives have been found to possess diverse biological activities, affecting multiple biochemical pathways .
Pharmacokinetics
Ketamine, for example, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .
Result of Action
For instance, indole derivatives have been found to possess high inhibitory activities against certain targets .
Action Environment
For example, profenofos, an organophosphate, has been found to bind moderately to soils and sediments, which can influence its environmental fate and action .
属性
IUPAC Name |
2-(2-chlorophenyl)-1-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQLULJKCTVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


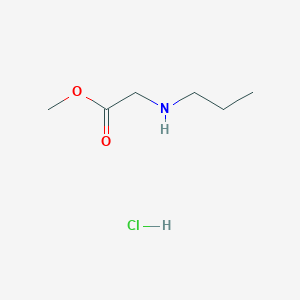
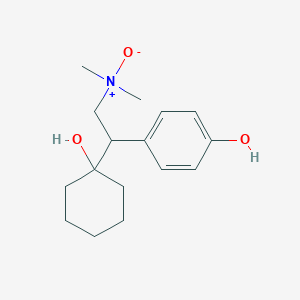

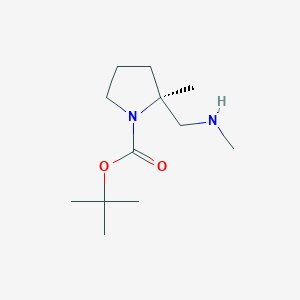
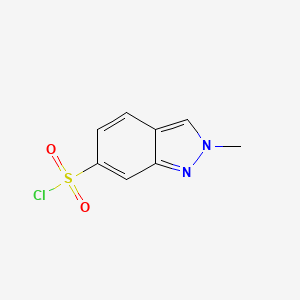

![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)


![8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride](/img/structure/B1457424.png)

![1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester](/img/structure/B1457426.png)

